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Introduction

lon implantation is a precise and versatile technique for introducing dopant impurities into
semiconductor wafers, enabling the modification of their electrical properties. In the context of
gallium arsenide (GaAs), a key material in high-frequency electronics and optoelectronics, ion
implantation is critical for fabricating devices such as metal-semiconductor field-effect
transistors (MESFETSs), high-electron-mobility transistors (HEMTS), and integrated circuits (ICs).
[1][2] This document provides detailed application notes and experimental protocols for the ion
implantation doping of GaAs wafers, intended for researchers and scientists in the field.

Principles of lon Implantation in GaAs

lon implantation involves the bombardment of a GaAs wafer with a beam of energetic ions of a
specific dopant species.[3] These ions penetrate the crystal lattice and come to rest at a depth
determined by their energy and the properties of the target material.[3] This process introduces
controlled amounts of dopants to create either n-type (excess electrons) or p-type (excess
holes) regions.

A critical aspect of ion implantation is the creation of lattice damage during the bombardment
process.[3] To repair this damage and electrically activate the implanted dopants—that is, to
move them into substitutional lattice positions where they can contribute charge carriers—a
post-implantation annealing step is essential.[4]
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Dopant Species for Gallium Arsenide

The choice of dopant is determined by the desired type of conductivity (n-type or p-type).

N-type Dopants

N-type doping is achieved by introducing elements that have one more valence electron than
the atom they replace in the GaAs lattice. Common n-type dopants include:

Silicon (Si): A group IV element that is amphoteric, meaning it can occupy either a Ga
(donor) or As (acceptor) site. However, under typical implantation and annealing conditions,
it preferentially occupies Ga sites, acting as a donor.[5]

Selenium (Se): A group VI element that acts as a donor by substituting for an As atom.

Sulfur (S): Another group VI element that serves as an n-type dopant.

Tellurium (Te): A group VI element used for n-type doping.

P-type Dopants

P-type doping is accomplished by introducing elements with one fewer valence electron.
Common p-type dopants include:

o Beryllium (Be): A group Il element that substitutes for Ga and is a widely used p-type dopant.

e Zinc (Zn): Another group Il element that acts as a p-type dopant. Its use can be limited by its
fast diffusion at high annealing temperatures.[2]

Quantitative Data for lon Implantation in GaAs

The following tables summarize typical implantation and annealing parameters for common
dopants in GaAs, along with the resulting electrical properties. These values are indicative and
can be optimized for specific applications.

Table 1: N-type Dopant Implantation Parameters and Electrical Properties
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Table 2: P-type Dopant Implantation Parameters and Electrical Properties
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Experimental Protocols

This section provides detailed protocols for the key stages of ion implantation and subsequent
characterization of GaAs wafers.

Wafer Preparation Protocol

o Wafer Selection: Begin with high-quality, semi-insulating GaAs wafers with a low defect
density.

e Cleaning:
o Rinse the wafer with deionized (DI) water.

o Perform a solvent clean by sequentially immersing the wafer in acetone, methanol, and
isopropanol for 5 minutes each, with ultrasonic agitation.

o Rinse thoroughly with DI water and dry with high-purity nitrogen gas.
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e Native Oxide Removal (Optional but Recommended):

o Dip the wafer in a dilute hydrochloric acid (HCI) solution (e.g., HCI:H20 = 1:10) for 30-60
seconds.

o Immediately rinse with DI water and dry with nitrogen.

lon Implantation Protocol

¢ Mounting: Securely mount the cleaned GaAs wafer onto the sample holder in the ion
implanter.

e System Evacuation: Evacuate the implantation chamber to a high vacuum (typically < 10—
Torr) to prevent ion scattering.

e Implantation Parameters:
o Select the desired dopant ion species.
o Set the ion energy according to the desired implantation depth.
o Set the ion dose to achieve the target dopant concentration.

o To minimize channeling effects (where ions travel down crystal channels leading to a
deeper and less predictable profile), the wafer is typically tilted by about 7 degrees with
respect to the ion beam.

» Implantation: Initiate the ion beam. The implanter's dosimetry system will monitor the ion
current to ensure the correct total dose is delivered.

» Venting and Removal: Once the implantation is complete, vent the chamber with an inert gas
(e.g., nitrogen) and carefully remove the wafer.

Post-Implantation Annealing Protocol

Note: To prevent the dissociation of GaAs at high temperatures (arsenic out-diffusion), a
protective cap (e.g., silicon nitride, SisNa) is often deposited on the wafer surface before
annealing. Alternatively, capless annealing can be performed in an arsenic-rich atmosphere.[6]
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4.3.1. Rapid Thermal Annealing (RTA)

e Encapsulation (if required): Deposit a thin layer (50-100 nm) of SisN4 using plasma-
enhanced chemical vapor deposition (PECVD).

e RTA Process:

Place the wafer in the RTA chamber.

[¢]

o Purge the chamber with an inert gas like nitrogen or argon.

o Ramp up the temperature to the target annealing temperature (e.g., 850-950°C) at a high
rate (e.g., 100-200°C/s).

o Hold at the peak temperature for a short duration (e.g., 10-30 seconds).
o Rapidly cool the wafer down.

o Cap Removal: If a cap was used, remove it using an appropriate etchant (e.g., buffered
hydrofluoric acid for SisNa).

4.3.2. Furnace Annealing
o Encapsulation: As with RTA, a protective cap is typically required.
e Furnace Process:

o Load the wafer into a pre-heated tube furnace with a controlled atmosphere (e.g., flowing
nitrogen or forming gas).

o Anneal at the desired temperature (e.g., 800-900°C) for a longer duration (e.g., 15-30
minutes).

o Slowly cool the furnace to room temperature to avoid thermal shock.

o Cap Removal: Remove the protective cap.

Characterization Protocols
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4.4.1. Hall Effect Measurement Protocol (for Carrier Concentration and Mobility)
e Sample Preparation:

o Cleave a small, square-shaped sample (e.g., 5x5 mm) from the implanted and annealed
wafer.

o Form ohmic contacts at the four corners of the sample. For n-type GaAs, this is typically
done by depositing AuGe/Ni/Au and alloying. For p-type, AuZn or Ti/Pt/Au can be used.

o Measurement Setup (van der Pauw method):
o Connect the four contacts to a Hall effect measurement system.

o Apply a constant current (1) through two adjacent contacts and measure the voltage (V)
across the other two contacts.

o Reverse the current and repeat the voltage measurement.

o Apply the current and measure the voltage on the perpendicular set of contacts.
» Hall Voltage Measurement:

o Place the sample in a magnetic field (B) perpendicular to the sample surface.

o Apply a constant current across two opposite contacts and measure the Hall voltage
(V_H) across the other two contacts.

o Reverse the magnetic field and repeat the Hall voltage measurement.

e Data Analysis:
o Calculate the sheet resistance (R_s) from the van der Pauw measurements.
o Calculate the Hall coefficient (R_H) from the Hall voltage measurements.

o Determine the sheet carrier concentration (n_s or p_s) using the formula: n_s=1/(q*
|[R_H|), where q is the elementary charge.
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o Calculate the Hall mobility (u_H) using the formula: p_H=|R_H|/R_s.
4.4.2. Secondary lon Mass Spectrometry (SIMS) Protocol (for Dopant Depth Profile)
o Sample Preparation: No special preparation is typically needed for the implanted wafer.

e SIMS Analysis:

[e]

Mount the sample in the SIMS instrument's ultra-high vacuum chamber.

o

A primary ion beam (e.g., Cs* or O2%) is rastered over a defined area on the sample
surface, sputtering away material.

o

The sputtered secondary ions are extracted and analyzed by a mass spectrometer.

[¢]

The intensity of the signal for the dopant species is recorded as a function of sputtering
time.

o Data Analysis:

o The sputtering time is converted to depth by measuring the crater depth after analysis
(e.g., with a profilometer).

o The secondary ion intensity is converted to atomic concentration using a calibration
standard (a sample with a known concentration of the dopant).

4.4.3. Rutherford Backscattering Spectrometry (RBS) Protocol (for Lattice Damage and Dopant
Location)

o Sample Preparation: No special preparation is needed.
e RBS Analysis:

o The sample is placed in a vacuum chamber and bombarded with a high-energy beam of
light ions (typically 2-3 MeV He* ions).

o A detector measures the energy of the ions that are backscattered from the sample.
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o Data Analysis:

o Composition and Depth: The energy of the backscattered ions is related to the mass of the
target atoms and the depth at which the scattering occurred.

o Crystal Quality: By aligning the ion beam with a major crystallographic axis (channeling),
the backscattering yield from the bulk of the crystal is significantly reduced. A higher yield
in an implanted sample compared to an unimplanted, channeled sample indicates the
presence of lattice damage. The reduction in this yield after annealing signifies damage
recovery.

Visualizations
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Caption: Experimental workflow for ion implantation of GaAs wafers.
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Caption: Physical process of ion implantation and annealing in GaAs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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